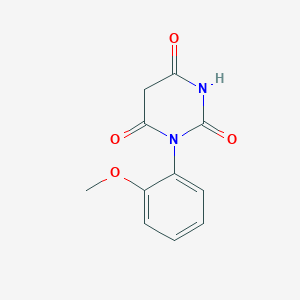
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as 2-methoxy-5-methyl-1,3,4-thiadiazole or 2-MMPT, is a heterocyclic compound that has gained recent attention for its potential applications in a variety of scientific fields. This compound is known for its unique structural characteristics and its ability to form stable complexes with metal ions. The combination of these two properties makes it an ideal candidate for use in synthesis, catalysis, and other research applications. In
科学的研究の応用
Anti-inflammatory and Anticancer Agents
Pyrimidine derivatives, including 1-(2-Methoxyphenyl)pyrimidine-2,4,6-trione , have been studied for their potential as anti-inflammatory and anticancer agents. These compounds have shown promising results in inhibiting tumor growth and reducing inflammation. The synthesis of these derivatives often begins with chalcones, which undergo cyclization to form the pyrimidinones . The anti-inflammatory properties are comparable to standard drugs, and certain compounds have exhibited significant activity against cancer cell lines like HeLa and HepG2 .
Neuroprotective and Anti-neuroinflammatory Agents
The neuroprotective and anti-neuroinflammatory properties of pyrimidine derivatives make them potential candidates for treating neurodegenerative diseases. These compounds can protect neuronal function and structure, which is crucial in diseases like Alzheimer’s and Parkinson’s. Some pyrimidine-based compounds have shown to reduce the expression of stress and apoptosis markers in neuronal cells, indicating their protective role .
Antioxidant Activity
Pyrimidine derivatives have been evaluated for their antioxidant activity, which is essential in combating oxidative stress-related diseases. The compounds’ ability to scavenge free radicals has been measured using assays like DPPH and Nitric oxide radicals. Compounds with significant antioxidant activity have been further screened for their potential therapeutic applications .
Antiviral and Antimicrobial Activity
The pyrimidine nucleus is a common structure in many antiviral and antimicrobial agents. Pyrimidine-based compounds have been used extensively as antiviral agents, particularly against RNA viruses. Their antimicrobial activity also extends to a range of bacteria and fungi, making them valuable in the development of new antibiotics .
Enzyme Inhibition
Certain pyrimidine derivatives have been identified as potent enzyme inhibitors. For example, they can inhibit enzymes like d-Dopachrome tautomerase, which is involved in the immune response. By modulating the activity of such enzymes, pyrimidine compounds can influence various biological pathways and have therapeutic implications .
Nucleic Acid Chemistry
The pyrimidine ring system is present in several vitamins, coenzymes, and nucleic acids, playing a vital role in biological processes. As a basic nucleus in DNA and RNA, pyrimidine derivatives are associated with diverse biological activities and are used in the study of nucleic acid chemistry .
Vitamin and Coenzyme Synthesis
Pyrimidine derivatives are found in the structure of vitamins like vitamin B2 and folic acid. Their role in the synthesis and function of these essential nutrients is an area of active research, with implications for human health and disease treatment .
Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives are used to synthesize a wide range of synthetic drugs. Their unique chemical properties allow for the creation of compounds with specific pharmacological activities, tailored to treat various conditions .
特性
IUPAC Name |
1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYOYDLJJVRUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362501 |
Source


|
| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
16348-07-5 |
Source


|
| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
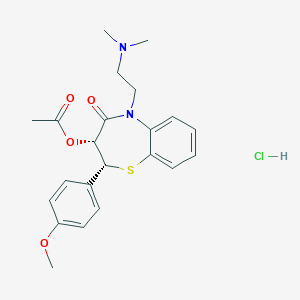



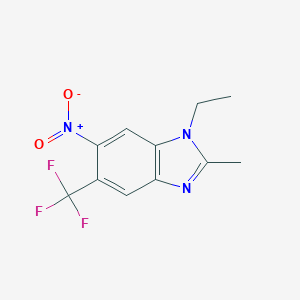

![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
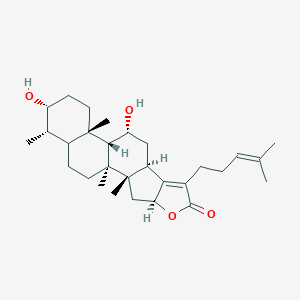

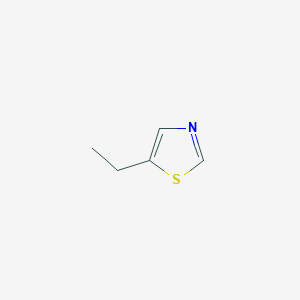
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)